Ethyl 1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are various substituents including a fluorophenyl group, an ester group, and an amine group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (like the ester and amine) would likely make this compound polar and potentially soluble in polar solvents. The aromatic rings could contribute to the compound’s stability and rigidity .Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, improving its synthesis, or modifying its structure to improve its activity or reduce side effects .
Properties
IUPAC Name |
ethyl 1-[2-(2-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-20(27)14-10-24(19-13(18(14)26)9-8-12(2)22-19)11-17(25)23-16-7-5-4-6-15(16)21/h4-10H,3,11H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHGVNPCJNORHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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